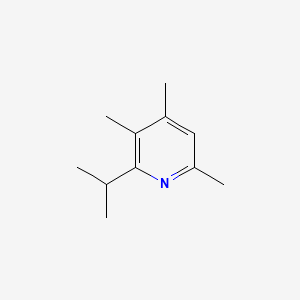
3,4,6-Trimethyl-2-propan-2-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Trimethyl-2-propan-2-ylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an isopropyl group and three methyl groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trimethyl-2-propan-2-ylpyridine can be achieved through several methods. One common approach involves the alkylation of 3,4,6-trimethylpyridine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,4,6-Trimethyl-2-propan-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the isopropyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
3,4,6-Trimethyl-2-propan-2-ylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,6-Trimethyl-2-propan-2-ylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparación Con Compuestos Similares
- 2,3,4-Trimethylpyridine
- 2,3,5-Trimethylpyridine
- 2,3,6-Trimethylpyridine
- 2,4,5-Trimethylpyridine
- 2,4,6-Trimethylpyridine
- 3,4,5-Trimethylpyridine
Comparison: 3,4,6-Trimethyl-2-propan-2-ylpyridine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to other trimethylpyridine isomers. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.
Propiedades
Número CAS |
104223-91-8 |
|---|---|
Fórmula molecular |
C11H17N |
Peso molecular |
163.264 |
Nombre IUPAC |
3,4,6-trimethyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-7(2)11-10(5)8(3)6-9(4)12-11/h6-7H,1-5H3 |
Clave InChI |
NVPCHSBLAHFKHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C)C(C)C)C |
Sinónimos |
Pyridine,3,4,6-trimethyl-2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,5-Diamino-3,4-dihydroxypentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B561136.png)
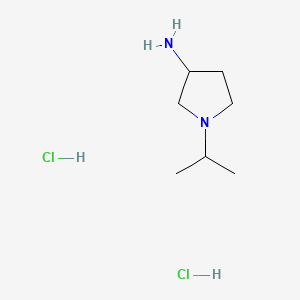
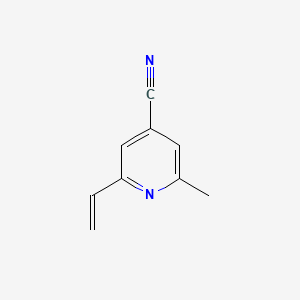
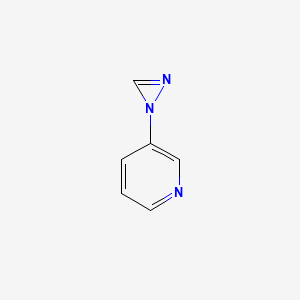


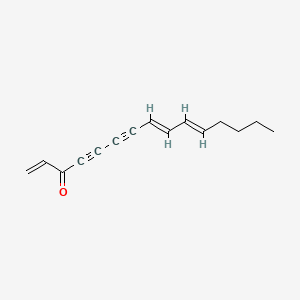
![methyl (2S,4aS,6R,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B561149.png)

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine](/img/structure/B561157.png)
